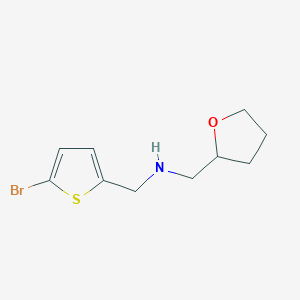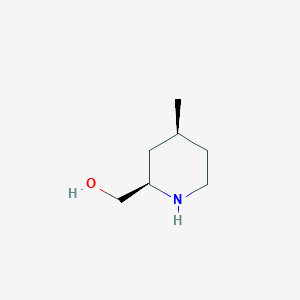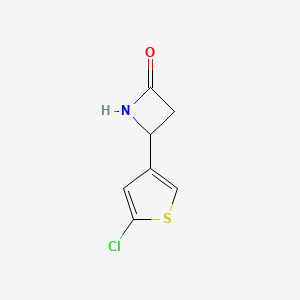
4-(5-Chlorothiophen-3-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chlorothiophen-3-yl)azetidin-2-one is a chemical compound with the molecular formula C₇H₆ClNOS and a molecular weight of 187.65 g/mol . This compound is characterized by the presence of an azetidin-2-one ring, which is a four-membered lactam, and a chlorothiophene moiety, which is a sulfur-containing heterocycle .
Preparation Methods
One common synthetic route involves the cyclization of a suitable precursor, such as a β-lactam intermediate, under specific reaction conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-(5-Chlorothiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . For example, oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions may involve the use of reducing agents like lithium aluminum hydride . Substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, it is investigated for its potential as a building block for the synthesis of biologically active compounds . The azetidin-2-one ring is a key structural motif in many β-lactam antibiotics, and modifications of this ring can lead to new antibacterial agents . In materials science, the compound is explored for its potential use in the development of novel materials with unique electronic and optical properties . Additionally, it may have applications in the synthesis of other heterocyclic compounds with potential biological activity .
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-3-yl)azetidin-2-one is related to its ability to interact with specific molecular targets and pathways . The azetidin-2-one ring can act as a reactive site, allowing the compound to form covalent bonds with target proteins or enzymes . This interaction can inhibit the activity of these proteins, leading to various biological effects . The chlorothiophene moiety may also contribute to the compound’s activity by enhancing its binding affinity to specific targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(5-Chlorothiophen-3-yl)azetidin-2-one can be compared with other azetidin-2-one derivatives and chlorothiophene-containing compounds . Similar compounds include other β-lactam derivatives, such as penicillins and cephalosporins, which also contain the azetidin-2-one ring . These compounds are well-known for their antibacterial activity and are widely used in clinical settings . The uniqueness of this compound lies in the presence of the chlorothiophene moiety, which may impart additional properties, such as enhanced stability or specific binding affinity . Other similar compounds include various thiophene derivatives, which are studied for their electronic and optical properties .
Properties
Molecular Formula |
C7H6ClNOS |
|---|---|
Molecular Weight |
187.65 g/mol |
IUPAC Name |
4-(5-chlorothiophen-3-yl)azetidin-2-one |
InChI |
InChI=1S/C7H6ClNOS/c8-6-1-4(3-11-6)5-2-7(10)9-5/h1,3,5H,2H2,(H,9,10) |
InChI Key |
SHEYFMUCFVSLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CSC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


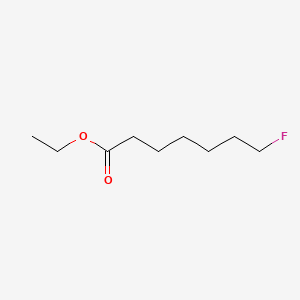
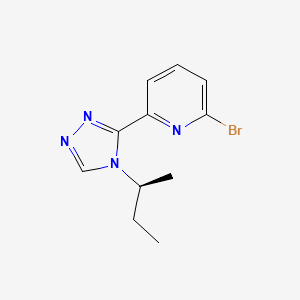
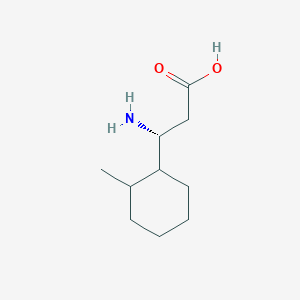
![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)
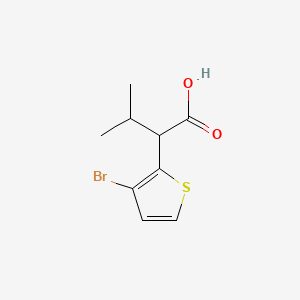
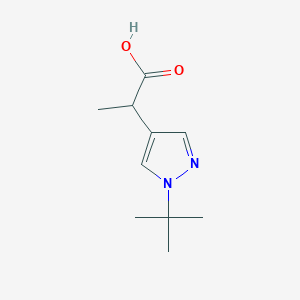
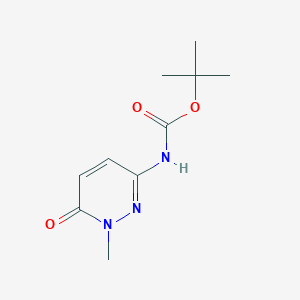
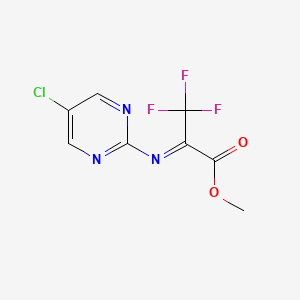
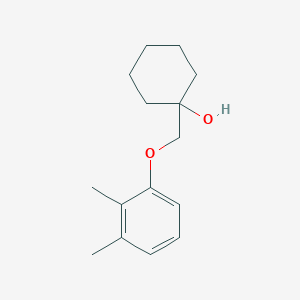
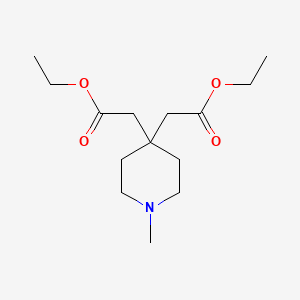
![1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13330697.png)
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B13330702.png)
